![molecular formula C14H20O3 B13845550 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)
5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its spirocyclic structure, which includes a spiro[2.5]octane core with multiple functional groups, including a ketone and an enone. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative.
Introduction of Functional Groups:
Oxidation and Reduction Reactions: The final steps may involve oxidation and reduction reactions to introduce the ketone and enone functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
Types of Reactions
5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the enone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- 6-Hydroxy-3-oxo-α-ionol (Vomifoliol)
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
Uniqueness
5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications. Compared to similar compounds, it offers distinct reactivity and potential for use in different scientific and industrial contexts.
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
5,6,6-trimethyl-5-[(E)-3-oxobut-1-enyl]-1-oxaspiro[2.5]octan-4-one |
InChI |
InChI=1S/C14H20O3/c1-10(15)5-6-13(4)11(16)14(9-17-14)8-7-12(13,2)3/h5-6H,7-9H2,1-4H3/b6-5+ |
InChIキー |
QZPGDWIOTPDRKE-AATRIKPKSA-N |
異性体SMILES |
CC(=O)/C=C/C1(C(=O)C2(CCC1(C)C)CO2)C |
正規SMILES |
CC(=O)C=CC1(C(=O)C2(CCC1(C)C)CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


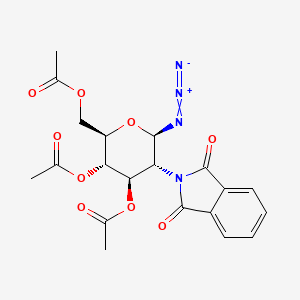
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
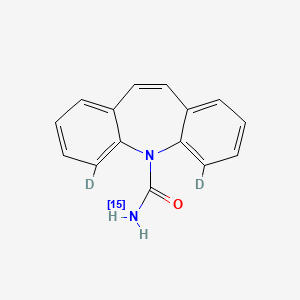
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
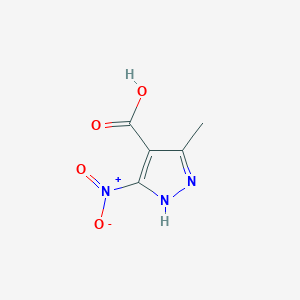

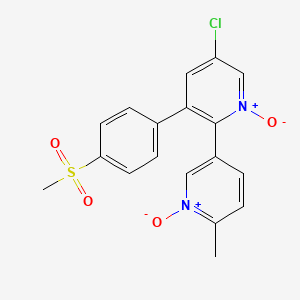
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
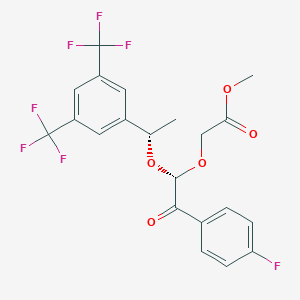
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
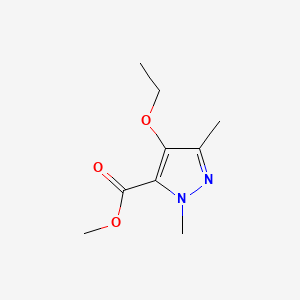
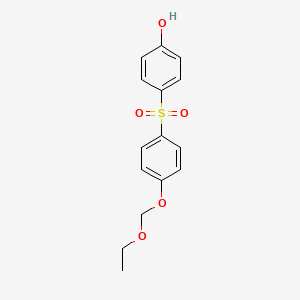
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
